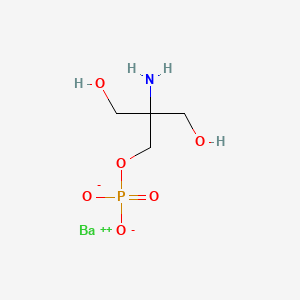

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt

Description

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt (CAS 114252-50-5) is a barium salt of an organophosphate derivative with the molecular formula C₄H₁₀BaNO₆P and a molecular weight of 336.43 g/mol . Structurally, it features a phosphorylated amino alcohol backbone, characterized by a hydroxymethyl group and an amino group on a propyl chain. This compound is recognized as "fosfomycin impurity C barium salt" in pharmaceutical contexts, where it serves as a reference standard for quality control in antibiotic production, particularly for fosfomycin . Its purity is typically >95% (HPLC), and it is supplied as a neat solid under controlled storage conditions .

Properties

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] phosphate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO6P.Ba/c5-4(1-6,2-7)3-11-12(8,9)10;/h6-7H,1-3,5H2,(H2,8,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGUHTRENKNMLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(COP(=O)([O-])[O-])N)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Trometamol Derivatives

The compound is structurally related to trometamol (tris(hydroxymethyl)aminomethane), suggesting a synthetic pathway starting from trometamol or its analogs. In one approach, trometamol undergoes phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous conditions. The reaction proceeds as follows:

Subsequent hydrolysis of the intermediate yields the free phosphoric acid derivative, which is neutralized with barium hydroxide to form the barium salt.

Key Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 0–5°C during phosphorylation to prevent side reactions.

-

Neutralization: Barium hydroxide added stoichiometrically to achieve pH 7–8.

Reductive Amination and Phosphorylation

An alternative method involves reductive amination of a keto-phosphonate precursor. For example, 2-oxo-3-(hydroxymethyl)propyl phosphate is treated with ammonia and a reducing agent such as sodium borohydride (NaBH₄). The barium salt is precipitated by adding barium chloride:

Optimization Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Yield | 78–85% |

| Purity (HPLC) | >95% |

Critical Process Parameters

Solvent Selection

Non-polar solvents like THF minimize side reactions during phosphorylation. In contrast, aqueous ethanol is preferred for barium salt crystallization due to its moderate polarity.

Temperature Control

Exothermic reactions, such as POCl₃ addition, require rigorous temperature control (<10°C) to avoid decomposition. For reductive amination, room-temperature stirring ensures complete conversion without over-reduction.

Purification Techniques

-

Filtration : Post-reaction mixtures are quenched with ammonium chloride and filtered to remove aluminum byproducts.

-

Drying : Anhydrous magnesium sulfate or molecular sieves are used to dehydrate organic layers before rotary evaporation.

-

Crystallization : The barium salt is recrystallized from ethanol-water (3:1 v/v) to achieve >99% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Trometamol Phosphorylation | Short reaction time, scalable | Requires anhydrous conditions | 78–82 |

| Reductive Amination | High selectivity, mild conditions | Multi-step, costly reagents | 80–85 |

Industrial-Scale Considerations

For large-scale production, the reductive amination route is favored due to its compatibility with continuous flow reactors. Key industrial adaptations include:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states of the phosphate group.

Reduction: Reduction reactions can alter the amino and hydroxyl groups.

Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Applications

1.1 Role in Antibiotics

The primary application of 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt is its role as an impurity in Fosfomycin, an antibiotic used to treat bacterial infections. The presence of this compound can influence the efficacy and safety profile of Fosfomycin, necessitating careful monitoring during pharmaceutical formulations .

1.2 Interaction Studies

Research has shown that this compound can participate in biochemical pathways, particularly those involving phosphate groups. Its hydrolysis properties allow it to engage in various reactions typical of phosphates, which can be critical in understanding its behavior in biological systems. Interaction studies are essential for elucidating its role in metabolic pathways and its potential therapeutic implications.

Chemical Properties and Stability

This compound is hygroscopic, meaning it readily absorbs moisture from the environment. This characteristic can impact its stability and usability in various applications, particularly in pharmaceutical settings where precise dosages are crucial .

Regulatory Considerations

As an impurity in pharmaceuticals, the presence of this compound must be regulated according to guidelines set forth by health authorities. The Japanese Pharmacopoeia and other regulatory bodies emphasize the importance of monitoring impurities to ensure drug safety and efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes involved in phosphate metabolism, thereby affecting cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt, the following table compares it with structurally and functionally related barium salts and organophosphates:

Key Comparative Insights:

Structural Diversity: The target compound’s amino alcohol backbone distinguishes it from simpler phosphates like 2-Methoxyethyl Phosphate, which lacks functional amino/hydroxy groups . Its structure is critical for its role as a fosfomycin impurity, as modifications in the side chain affect antibiotic efficacy . Compared to D-2-Phosphoglyceric Acid Barium Salt, which participates in glycolysis, the target compound’s applications are niche, focusing on pharmaceutical analytics rather than metabolic pathways .

Solubility and Stability: Barium salts generally exhibit low water solubility due to the large cation size. However, the presence of polar groups (e.g., amino, hydroxymethyl) in the target compound may enhance solubility in polar solvents compared to non-functionalized analogs like Hydroxypyruvic Acid Phosphate Barium Salt . The free acid form (CAS 23001-39-0) is more hygroscopic and requires storage at 2–8°C under inert atmospheres, whereas the barium salt likely offers improved stability for long-term storage .

Synthesis Methods: The target compound is synthesized via phosphorylation of the corresponding amino alcohol, followed by barium salt formation, a method distinct from inorganic barium phosphates (e.g., Ba₃(PO₄)₂), which are prepared via reactions between barium carbonate and metaphosphoric acid . In contrast, D-Glucose-6-phosphate Barium Salt is typically derived enzymatically or via phosphorylation of glucose, reflecting its biological relevance .

Pharmaceutical Relevance :

- As a fosfomycin impurity , the compound’s detection thresholds and pharmacokinetic interactions are well-documented, unlike industrial analogs like 2-Methoxyethyl Phosphate Barium Salt, which lack such regulatory scrutiny .

Biological Activity

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt, a derivative of fosfomycin, is an important compound in the field of pharmaceuticals, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, including toxicity, mutagenicity, and other pharmacological effects based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C₅H₁₴BaN₁O₄P

- CAS Number : Not specified in the sources but related to fosfomycin.

1. Antimicrobial Activity

The compound is recognized as an impurity of fosfomycin, which exhibits broad-spectrum antibiotic properties. Fosfomycin acts by inhibiting bacterial cell wall synthesis, making this derivative potentially useful in combating various bacterial infections .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Mutagenicity : The compound was tested for mutagenic effects using several assays, including the Salmonella assay and Drosophila melanogaster tests. Results indicated that it does not induce gene mutations, showing negative outcomes across different test systems .

- Carcinogenicity : Long-term studies involving dermal applications in mice revealed no definitive carcinogenic effects; however, some dose-related toxic effects were noted. At higher doses (400 mg/kg), increases in blood urea nitrogen and liver enzyme levels were observed .

- Irritation and Corrosivity : Skin irritation tests indicated mild irritation upon application of a 10% solution on rabbit skin. A patch test on human volunteers showed a positive response in only one subject out of 22 .

Case Studies

A review of case studies involving this compound highlights its potential applications:

- Fosfomycin Impurity Analysis : In a study analyzing impurities in fosfomycin formulations, this compound was found to impact the overall efficacy of the antibiotic when present in significant concentrations .

- Toxicology Reports : Various toxicological reports have documented adverse effects at high doses, emphasizing the need for careful dosage consideration in therapeutic applications .

Data Table: Summary of Biological Activities

| Biological Activity | Result | Notes |

|---|---|---|

| Antimicrobial | Positive (related to fosfomycin) | Broad-spectrum activity against bacteria |

| Mutagenicity | Negative | No gene mutations observed |

| Carcinogenicity | No definitive evidence | Some toxicity at high doses |

| Skin Irritation | Mild irritation | Positive response in one human volunteer |

Q & A

Q. How to troubleshoot unexpected by-products (e.g., free barium ions) during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.